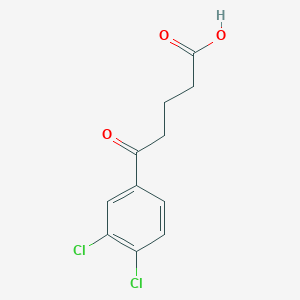

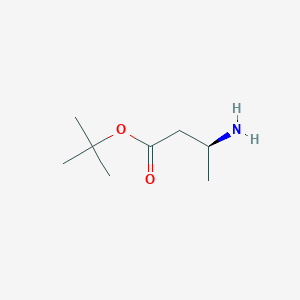

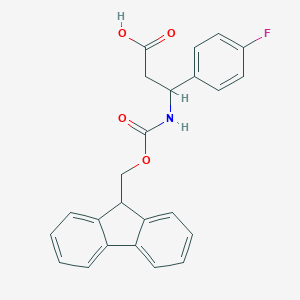

![molecular formula C9H13N5 B067713 6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine CAS No. 175202-00-3](/img/structure/B67713.png)

6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention due to its potential in various chemical syntheses and biomedical applications. The compound's structure involves a pyrazolo[3,4-b]pyridine core substituted with hydrazino and methyl groups, contributing to its distinctive chemical properties and reactivity.

Synthesis Analysis

Synthesis of derivatives related to 6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine has been explored through various methodologies. For instance, a notable approach involves the cycloaddition of pyridine N-imine with alkynyl heterocycles, demonstrating the versatility of these heterocycles as dipolarophiles in synthesizing pharmacologically active compounds (Johnston et al., 2008).

Molecular Structure Analysis

The molecular structure of 6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine derivatives is characterized by spectroscopic methods such as FTIR and NMR. These analytical techniques aid in elucidating the compound's framework, including the positions and environments of the hydrazino and methyl groups, which are crucial for understanding its chemical behavior and interactions (Güngör, 2023).

Chemical Reactions and Properties

This compound participates in various chemical reactions, showcasing its potential as a precursor for synthesizing a wide array of heterocyclic compounds. Reactions such as cycloadditions, condensations, and nucleophilic substitutions are pivotal in extending the chemical versatility of 6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine, leading to the creation of pharmacologically active molecules and novel heterocyclic systems (Donaire-Arias et al., 2022).

Wissenschaftliche Forschungsanwendungen

Acetylcholinesterase Inhibition

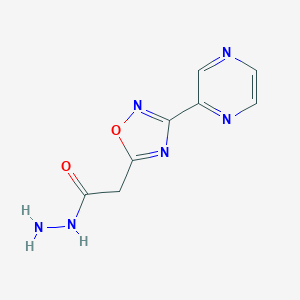

Compounds based on 6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine have been synthesized and evaluated for their acetylcholinesterase (AChE) inhibitory activities. A particular compound exhibited stronger AChE inhibitory activity compared to a reference compound, suggesting potential applications in treating diseases like Alzheimer's. Molecular docking studies supported these findings by showing significant binding affinities (Güngör, 2023).

Antimicrobial and Antitumor Activity

Synthesis of derivatives of pyrano[3,4-c][1,2,4]triazolo-[4,3-a]pyridine and 8-(pyrazol-1-yl)pyrano[3,4-c]pyridine has been reported, where 8-hydrazino derivatives of pyrano[3,4-c]pyridines led to new tricyclic heterocyclic systems. These compounds have shown antimicrobial and antitumor activities, demonstrating their potential in therapeutic applications (Paronikyan et al., 2016).

Synthesis of Novel Compounds

The reactivity of 6-hydrazino derivatives has been utilized in synthesizing novel compounds, including pyrazolo[3,4-b]pyridine derivatives with potential as antimicrobial agents. This synthesis process illustrates the chemical versatility of the 6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine structure and its utility in creating biologically active molecules (Ali, 2009).

Neurotropic Activity

New S-alkyl derivatives of 8-pyrazol-1-yl pyrano[3,4-c]pyridines synthesized from 8-hydrazino derivatives have shown neurotropic activity. These compounds exhibited anxiolytic and antidepressant effects without muscle relaxation at studied doses, indicating potential applications in the treatment of neurological disorders (Dashyan et al., 2022).

Anticancer Agents

Novel hydrazone and azole functionalized pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as anticancer agents. Certain derivatives showed promising activity against human cancer cell lines, highlighting the potential of these compounds in cancer therapy (Nagender et al., 2016).

Biomedical Applications

The synthesis and biomedical applications of 1H-pyrazolo[3,4-b]pyridines have been reviewed, covering the diversity of substituents and synthetic methods used for their preparation. These compounds find applications in various biomedical fields due to their structural diversity and biological activities (Donaire-Arias et al., 2022).

Safety and Hazards

According to the safety data sheet, this compound is classified as having acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is toxic if swallowed, in contact with skin, or if inhaled .

Eigenschaften

IUPAC Name |

(1,3,4-trimethylpyrazolo[3,4-b]pyridin-6-yl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5/c1-5-4-7(12-10)11-9-8(5)6(2)13-14(9)3/h4H,10H2,1-3H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFXPLOECYNSHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=NN2C)C)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381049 |

Source

|

| Record name | 6-Hydrazinyl-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine | |

CAS RN |

175202-00-3 |

Source

|

| Record name | 6-Hydrazinyl-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does 6-hydrazinyl-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine interact with acetylcholinesterase and what are the potential downstream effects?

A1: While the exact binding mechanism of 6-hydrazinyl-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine to acetylcholinesterase (AChE) requires further investigation, molecular docking studies suggest a strong binding affinity (-10.28 kcal/mol) for the derivative compound 3b. [] This interaction likely inhibits AChE's enzymatic activity, preventing the breakdown of acetylcholine in the synapse. This inhibition could lead to increased acetylcholine levels, potentially enhancing cholinergic neurotransmission. This mechanism is relevant for exploring potential therapeutic applications in conditions associated with cholinergic deficits, such as Alzheimer's disease.

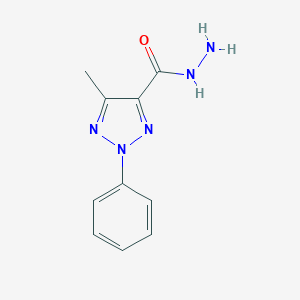

Q2: What is the structural characterization of 6-hydrazinyl-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine and its derivatives?

A2: The study synthesized new compounds derived from 6-hydrazinyl-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine, specifically 3a and 3b. [] While the paper doesn't explicitly provide the molecular formula and weight for the parent compound, it confirms the characterization of the derivatives using FTIR and 1H/13C NMR spectroscopy. [] This spectroscopic data provides valuable insights into the structural features of these compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

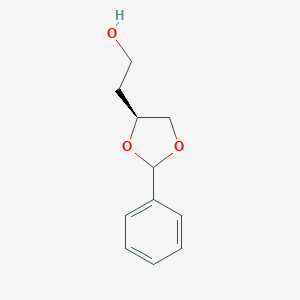

![[(3S)-3-propyl-1,4-dioxaspiro[4.4]nonan-3-yl]methanol](/img/structure/B67631.png)

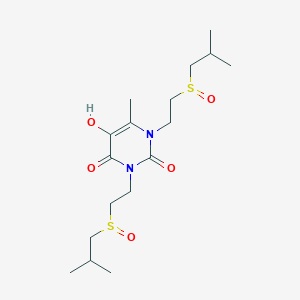

![7-Hydroxy-9-methyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B67632.png)

![7-Hydroxy-9-(2-methoxyphenyl)-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B67635.png)